REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:7]=1[CH2:8][CH3:9].[CH:16]([N-]C(C)C)(C)C.[Li+].CCCCCCC.O1CCCC1.C(C1C=CC=CC=1)C.CI>C1COCC1>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:7]=1[CH:8]([CH3:16])[CH3:9] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
heptane tetrahydrofuran ethylbenzene
|
Quantity
|
0.686 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC.O1CCCC1.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 1 h at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
to use was added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at this temperature for 5 min
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
followed by RT for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
After quenching with water
|
Type
|
ADDITION
|
Details
|
the solution was diluted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with additional CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (CH2Cl2— 10% MeOH/CH2Cl2)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1C(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |